Cas no 2680800-38-6 (benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate)

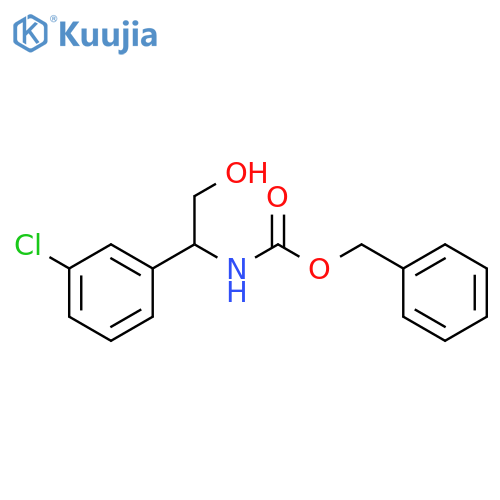

2680800-38-6 structure

商品名:benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate

benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate

- EN300-28291416

- 2680800-38-6

- benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate

-

- インチ: 1S/C16H16ClNO3/c17-14-8-4-7-13(9-14)15(10-19)18-16(20)21-11-12-5-2-1-3-6-12/h1-9,15,19H,10-11H2,(H,18,20)

- InChIKey: DMAZDHVZYBSYER-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)C(CO)NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 305.0818711g/mol

- どういたいしつりょう: 305.0818711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 58.6Ų

benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28291416-0.1g |

benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |

2680800-38-6 | 95.0% | 0.1g |

$490.0 | 2025-03-19 | |

| Enamine | EN300-28291416-10.0g |

benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |

2680800-38-6 | 95.0% | 10.0g |

$2393.0 | 2025-03-19 | |

| Enamine | EN300-28291416-0.05g |

benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |

2680800-38-6 | 95.0% | 0.05g |

$468.0 | 2025-03-19 | |

| Enamine | EN300-28291416-5.0g |

benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |

2680800-38-6 | 95.0% | 5.0g |

$1614.0 | 2025-03-19 | |

| Enamine | EN300-28291416-2.5g |

benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |

2680800-38-6 | 95.0% | 2.5g |

$1089.0 | 2025-03-19 | |

| Enamine | EN300-28291416-1g |

benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |

2680800-38-6 | 1g |

$557.0 | 2023-09-08 | ||

| Enamine | EN300-28291416-1.0g |

benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |

2680800-38-6 | 95.0% | 1.0g |

$557.0 | 2025-03-19 | |

| Enamine | EN300-28291416-0.5g |

benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |

2680800-38-6 | 95.0% | 0.5g |

$535.0 | 2025-03-19 | |

| Enamine | EN300-28291416-10g |

benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |

2680800-38-6 | 10g |

$2393.0 | 2023-09-08 | ||

| Enamine | EN300-28291416-0.25g |

benzyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate |

2680800-38-6 | 95.0% | 0.25g |

$513.0 | 2025-03-19 |

benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

2680800-38-6 (benzyl N-1-(3-chlorophenyl)-2-hydroxyethylcarbamate) 関連製品

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2230780-65-9(IL-17A antagonist 3)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬